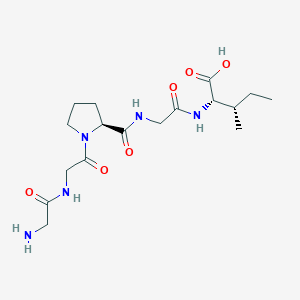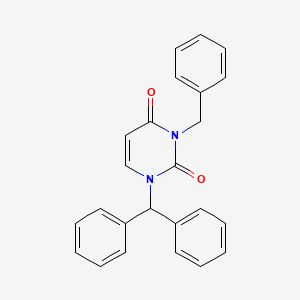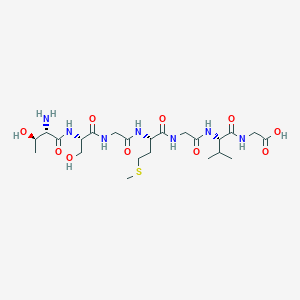![molecular formula C16H16O4 B14222871 Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- CAS No. 819810-73-6](/img/structure/B14222871.png)
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-, also known as 2,4-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.2167 g/mol . This compound belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups . Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light, making them valuable as UV stabilizers in products such as plastics, coatings, and sunscreens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- typically involves the condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired benzophenone derivative . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time . The use of continuous flow reactors allows for efficient production and high yields of the compound . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzophenones, which have various applications in organic synthesis and material science .
Scientific Research Applications
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing UV-induced degradation of materials . The compound interacts with molecular targets such as DNA and proteins, protecting them from UV-induced damage . Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its protective effects .
Comparison with Similar Compounds
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- can be compared with other benzophenone derivatives such as:
Benzophenone-1 (2,4-dihydroxybenzophenone): Similar UV-absorbing properties but lacks the methoxyethyl group.
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, with a different substitution pattern on the phenyl rings.
Octabenzone (2-hydroxy-4-(octyloxy)benzophenone): Used as a UV stabilizer in plastics, with an octyloxy group providing enhanced lipophilicity.
The uniqueness of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
819810-73-6 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[2,4-dihydroxy-6-(2-methoxyethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c1-20-8-7-12-9-13(17)10-14(18)15(12)16(19)11-5-3-2-4-6-11/h2-6,9-10,17-18H,7-8H2,1H3 |
InChI Key |
BEXJZYJPSLSQEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=CC(=C1)O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



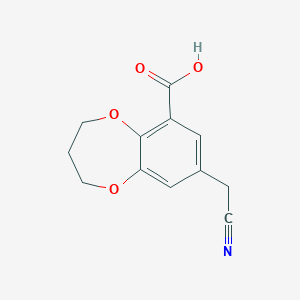
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
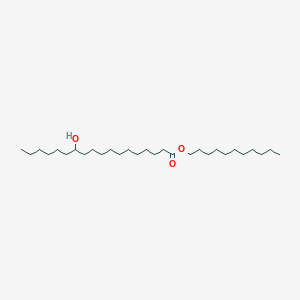
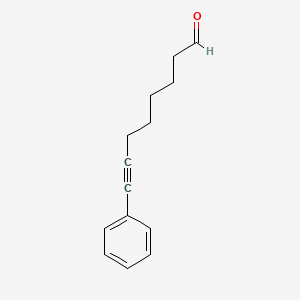

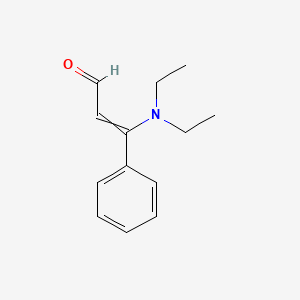
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
